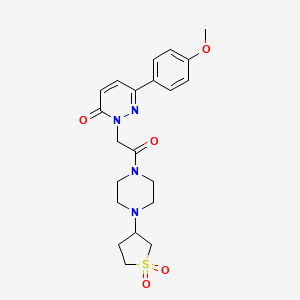

2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC14962558

Molecular Formula: C21H26N4O5S

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H26N4O5S |

|---|---|

| Molecular Weight | 446.5 g/mol |

| IUPAC Name | 2-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one |

| Standard InChI | InChI=1S/C21H26N4O5S/c1-30-18-4-2-16(3-5-18)19-6-7-20(26)25(22-19)14-21(27)24-11-9-23(10-12-24)17-8-13-31(28,29)15-17/h2-7,17H,8-15H2,1H3 |

| Standard InChI Key | XOYFSBHCTJMMOW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |

Introduction

The compound 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a complex organic molecule that incorporates several distinct structural elements, including a pyridazinone ring, a piperazine ring, and a tetrahydrothiophene dioxide moiety. This compound's unique structure suggests potential applications in pharmaceuticals or as a research tool in organic chemistry.

Synthesis Methods

The synthesis of 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps, including:

-

Formation of the Pyridazinone Core: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

-

Introduction of the 4-Methoxyphenyl Group: This often involves a Suzuki coupling reaction with a suitable boronic acid.

-

Attachment of the Piperazine Moiety: This step may involve nucleophilic substitution reactions.

-

Introduction of the Tetrahydrothiophene Dioxide Moiety: This can be achieved through alkylation reactions with appropriate alkyl halides.

Synthesis Steps Table

| Step | Reaction Type | Reagents |

|---|---|---|

| 1 | Condensation | Hydrazine, Aldehyde/Ketone |

| 2 | Suzuki Coupling | Boronic Acid, Palladium Catalyst |

| 3 | Nucleophilic Substitution | Piperazine, Alkyl Halide |

| 4 | Alkylation | Tetrahydrothiophene Dioxide, Base |

Potential Applications

Given its complex structure, this compound may have potential applications in:

-

Pharmaceuticals: The presence of a pyridazinone ring and piperazine suggests possible biological activity, such as antiviral, antibacterial, or antifungal properties.

-

Organic Synthesis: As a building block for more complex molecules due to its multiple functional groups.

Potential Applications Table

| Application Area | Potential Use |

|---|---|

| Pharmaceuticals | Antimicrobial Agents |

| Organic Synthesis | Building Block for Complex Molecules |

Research Findings

Research on this specific compound is limited, but related compounds have shown promise in various biological assays. For instance, pyridazinones have been studied for their anti-inflammatory and antioxidant properties. The incorporation of a piperazine ring and a tetrahydrothiophene dioxide moiety could enhance these properties or introduce new biological activities.

Research Findings Table

| Compound Feature | Biological Activity |

|---|---|

| Pyridazinone Ring | Anti-inflammatory, Antioxidant |

| Piperazine Ring | Potential Neuroprotective Effects |

| Tetrahydrothiophene Dioxide | Possible Antimicrobial Activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume